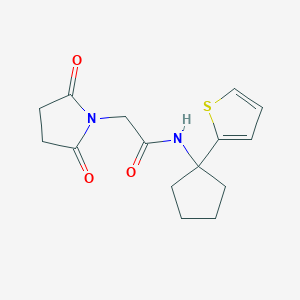![molecular formula C9H10ClN5S B2999800 N-[(2-chloropyrimidin-4-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amine CAS No. 2094525-13-8](/img/structure/B2999800.png)
N-[(2-chloropyrimidin-4-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-chloropyrimidin-4-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amine is a compound that belongs to the class of heterocyclic organic compounds It features a pyrimidine ring substituted with a chlorine atom at the 2-position and a thiadiazole ring substituted with an ethyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloropyrimidin-4-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amine typically involves the reaction of 2,4-dichloropyrimidine with an appropriate thiadiazole derivative. The reaction is carried out in the presence of a base such as sodium bicarbonate in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 85°C) until completion .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions would be optimized to ensure maximum conversion and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-chloropyrimidin-4-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like DMF or methanol at moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: The major products are typically substituted pyrimidine derivatives.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used but can include oxidized or reduced forms of the thiadiazole ring.
Aplicaciones Científicas De Investigación
N-[(2-chloropyrimidin-4-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[(2-chloropyrimidin-4-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids, while the thiadiazole ring can interact with proteins and enzymes. These interactions can lead to the inhibition of specific biological pathways, resulting in the compound’s observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloropyrimidine: A precursor in the synthesis of N-[(2-chloropyrimidin-4-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amine.
N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine: Another pyrimidine derivative with potential biological activities.
Uniqueness
This compound is unique due to its combination of a pyrimidine and a thiadiazole ring, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
N-[(2-chloropyrimidin-4-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN5S/c1-2-7-14-9(16-15-7)12-5-6-3-4-11-8(10)13-6/h3-4H,2,5H2,1H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDDQGQJRZQAGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NSC(=N1)NCC2=NC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2999722.png)

![2-((4-chlorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2999724.png)


![(E)-N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2999729.png)

![benzo[d][1,3]dioxol-5-yl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2999732.png)



![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea](/img/structure/B2999739.png)
